molecular formula C18H23N5O4S B2718227 N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide CAS No. 888440-36-6

N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No. B2718227
CAS RN: 888440-36-6
M. Wt: 405.47
InChI Key: MPEXLERVRINJAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, a common feature in many biological molecules, suggests that this compound could interact with biological systems in interesting ways .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and ethoxy groups could make the compound soluble in polar solvents .

Scientific Research Applications

Chemistry and Reactivity

Studies on compounds with similar structural features to "N-(4-amino-2-((2-(isopropylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" often focus on understanding their chemical properties, including reactivity and potential for bioactivation. For instance, the reductive chemistry of novel hypoxia-selective cytotoxins explores the selective toxicity of compounds due to oxygen-inhibited enzymatic reduction, revealing insights into their electron-affinic sites and the formation of cytotoxic reduction products (Palmer et al., 1995). This type of study underpins the fundamental understanding of how such compounds might interact in biological systems and their potential pathways of activation or deactivation.

Anticancer Activity

The design and synthesis of compounds for potential therapeutic applications, particularly as anticancer agents, is a significant area of research. Analogous compounds demonstrate various mechanisms of action, including the inhibition of specific proteins involved in cancer cell proliferation. For example, the discovery of kinesin spindle protein inhibitors highlights the pharmaceutical properties suitable for clinical development in treating cancer (Theoclitou et al., 2011). These studies contribute to a broader understanding of how structurally similar compounds might be optimized for therapeutic efficacy against cancer.

Imaging and Diagnostic Applications

Some compounds with related structures are explored for their utility in imaging, such as positron emission tomography (PET) ligands for imaging specific receptors in the brain. The synthesis and evaluation of novel radioligands for PET imaging demonstrate the potential of these compounds to serve as tools for diagnosing and understanding neurological conditions (Fujinaga et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical system the compound is interacting with. Many drugs that contain pyrimidine rings work by interacting with enzymes or receptors in the body .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4S/c1-4-27-12-7-5-11(6-8-12)16(25)21-14-15(19)22-18(23-17(14)26)28-9-13(24)20-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,20,24)(H,21,25)(H3,19,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEXLERVRINJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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